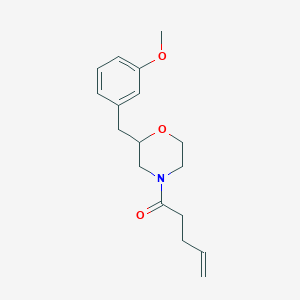![molecular formula C17H15Cl2N3OS B6078253 N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B6078253.png)
N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CB-17" and belongs to the class of thioacetamide derivatives. CB-17 has shown promising results in pre-clinical studies and is currently being investigated for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of CB-17 is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. CB-17 has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells. It also reduces the levels of pro-inflammatory cytokines and inhibits the expression of genes involved in inflammation. CB-17 has also been shown to reduce oxidative stress by increasing the levels of antioxidants in the body.
Biochemical and Physiological Effects:
CB-17 has been shown to have various biochemical and physiological effects in pre-clinical studies. It inhibits cancer cell growth, induces apoptosis in cancer cells, and reduces the levels of pro-inflammatory cytokines. CB-17 also reduces oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects. Additionally, CB-17 has been shown to have a low toxicity profile, indicating its potential use as a safe therapeutic agent.
実験室実験の利点と制限
CB-17 has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the laboratory. CB-17 has also shown promising results in pre-clinical studies, indicating its potential use as a therapeutic agent. However, there are some limitations to the use of CB-17 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, the efficacy of CB-17 may vary depending on the type of disease being treated, and more research is needed to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on CB-17. One potential area of research is the development of CB-17 as a therapeutic agent for cancer treatment. More research is needed to determine its efficacy in different types of cancer and to optimize its dosage and administration route. Another potential area of research is the development of CB-17 as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. CB-17 has shown promising neuroprotective effects in pre-clinical studies, and more research is needed to determine its potential use in the treatment of these disorders. Additionally, more research is needed to elucidate the mechanism of action of CB-17 and to develop analogs with improved efficacy and safety profiles.
合成法
The synthesis of CB-17 involves the reaction of 2-chlorobenzylamine with 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to obtain pure CB-17.
科学的研究の応用
CB-17 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, CB-17 has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells. It has also demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Furthermore, CB-17 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-10-13(7-20)17(22-11(2)16(10)19)24-9-15(23)21-8-12-5-3-4-6-14(12)18/h3-6H,8-9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKHIJOUNJZTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)
![N-allyl-N'-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6078185.png)
![2-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6078192.png)
![1-(3,4-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6078193.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6078196.png)
![2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6078203.png)

![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6078249.png)
![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)